molecular formula C7H16ClNO2 B3029850 Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS No. 80253-38-9

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Cat. No.: B3029850
CAS No.: 80253-38-9
M. Wt: 181.66 g/mol
InChI Key: HAWROYHPFXYIGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 80253-38-9) is a branched-chain ester hydrochloride with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It is a white to off-white crystalline powder with a purity ≥98.5%, widely used as a pharmaceutical intermediate in drug synthesis and food industry applications . Its solubility in DMSO is 55 mg/mL (285 mM) at 20°C, and it requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity .

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWROYHPFXYIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595679
Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80253-38-9
Record name Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1)
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Record name NSC 135143
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Record name 80253-38-9
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Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be synthesized through a multi-step process involving the esterification of 3-amino-2,2-dimethylpropanoic acid with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo hydrolysis to release active intermediates that interact with biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score
Ethyl 3-amino-2,2-dimethylpropanoate HCl 80253-38-9 C₈H₁₆ClNO₂ 193.67 Ethyl ester, dimethyl groups at C2 Reference
Methyl 3-amino-2,2-dimethylpropanoate HCl 3196-73-4 C₆H₁₂ClNO₂ 165.62 Methyl ester instead of ethyl 0.93
tert-Butyl 3-amino-2,2-dimethylpropanoate HCl 1443981-80-3 C₉H₁₉ClNO₂ 209.72 tert-Butyl ester, bulkier alkyl group 0.91
Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl - C₁₂H₁₆ClNO₂ 241.72 Aromatic 3-methylphenyl substituent at C3 -
Ethyl 3-amino-2-hydroxy-2-methylpropanoate HCl 55290908 C₆H₁₂ClNO₃ 181.62 Hydroxyl group replaces one methyl at C2 -

Physicochemical Properties

  • Solubility: The ethyl derivative exhibits higher solubility in DMSO (285 mM) compared to the tert-butyl analog, which is less polar due to its bulky substituent . Introduction of aromatic groups (e.g., 3-methylphenyl in Ethyl 3-amino-3-(3-methylphenyl)propanoate HCl) reduces aqueous solubility but enhances lipophilicity .
  • Stability :
    • The methyl analog (CAS 3196-73-4) has a shorter shelf life at -20°C (1 month vs. 6 months for the ethyl compound) due to higher reactivity of the smaller ester group .

Biological Activity

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a compound with significant potential in pharmaceutical applications due to its structural features and biological interactions. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₆ClNO₂ and a molecular weight of approximately 179.66 g/mol. The compound features an ethyl ester group and an amino group attached to a branched propanoate backbone, which enhances its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its amino group, which can form hydrogen bonds and electrostatic interactions with target biomolecules. This capability allows the compound to influence various metabolic pathways and enzyme activities.

Biological Activity

Inhibition of Cancer Cell Proliferation
Recent studies have indicated that derivatives of related compounds exhibit inhibitory effects on cancer cell proliferation. For instance, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were shown to selectively inhibit the growth of colon cancer cells . The most potent derivatives demonstrated IC50 values as low as 0.12 mg/mL against HCT-116 cancer cells, suggesting that similar mechanisms may be applicable to this compound.

Interaction with Proteins and Enzymes
Preliminary research suggests that this compound may interact with specific proteins or enzymes due to its structural attributes. Such interactions could potentially modulate the activity of enzymes involved in critical biochemical pathways, making it a candidate for further pharmacological studies.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-2-methylbutanoateC₇H₁₅NO₂Similar branched structure but different side chains
Ethyl 3-amino-2-phenylpropanoateC₁₀H₁₃NO₂Contains a phenyl group providing distinct properties
Ethyl 4-amino-2-methylbutanoateC₇H₁₅NO₂Variation in position of amino group

The unique branching pattern and functional groups of this compound may confer distinct biological activities compared to these similar compounds.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of modified derivatives of propanoic acid esters, researchers found that certain compounds exhibited selective cytotoxicity towards cancerous cells while sparing normal cells. The mechanism was linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . Such findings suggest that this compound could be explored for similar anticancer applications.

Case Study: Enzyme Interaction

Another study highlighted the potential for this compound to interact with enzymes involved in metabolic pathways. By forming complexes with these enzymes through its amino group, the compound could modulate their activity, presenting opportunities for therapeutic interventions in metabolic disorders.

Q & A

Q. What precautions are necessary when handling this compound in aqueous reaction systems?

  • Methodological Answer : Use neutral pH buffers to avoid premature hydrolysis of the ester. Personal protective equipment (gloves, goggles) is mandatory due to the compound’s potential irritancy. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

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